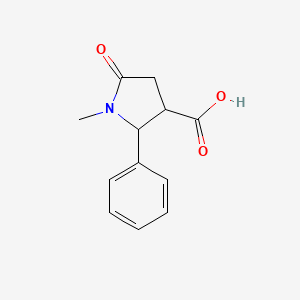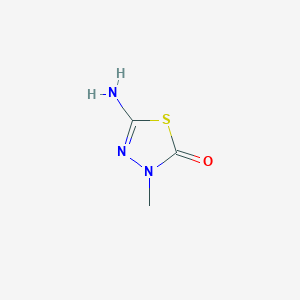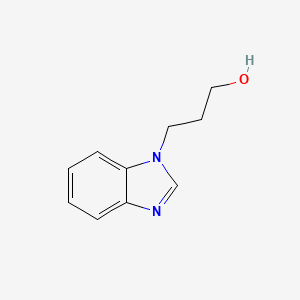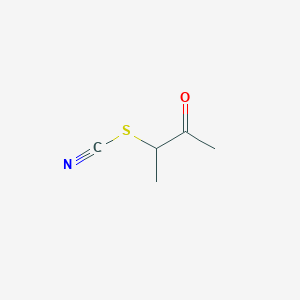
1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
説明
1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is related to a family of pyrrolidine derivatives, which are known for their diverse biological activities and uses in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been explored through different methods. For instance, a library of pyrimidine-5-carboxamides, which are structurally related to 1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, was prepared using a parallel solution-phase approach starting from itaconic acid . Another study presented the synthesis of 5-hydroxy-1-aminopyrroline-3-carboxylic acid derivatives from 1,2-diaza-1,3-butadienes and aldehydes through domino reactions, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various spectroscopic techniques. For example, a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was characterized by UV, FT-IR, 1H and 13C NMR spectroscopy, and density functional theory (DFT) calculations . These techniques could be applied to determine the molecular structure of 1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid as well.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives has been investigated in several studies. Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, a related compound, was synthesized and its reaction with oxygen in aqueous base was studied, leading to the formation of oxidation products . This suggests that 1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid may also undergo interesting oxidation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives have been extensively studied. Spectroscopic analysis, hyperpolarizability, and NBO, HOMO, and LUMO analysis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid provided insights into its structural and thermodynamic parameters, electrostatic potential, and electronic properties . These findings could be relevant to understanding the properties of 1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid.
科学的研究の応用
Synthesis and Characterization
Synthesis Techniques : 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is used in the synthesis of various complex organic compounds. For example, it's involved in the parallel synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, a process comprising a five-step transformation starting from itaconic acid (Črček et al., 2012).
Spectroscopic Analysis : This compound has been characterized using various spectroscopic methods, such as single-crystal X-ray diffraction, FT-IR, NMR, and UV-Visible spectroscopy. Computational methods like density functional theory (DFT) are also employed for detailed analysis (Devi et al., 2018).
Organic Reactions and Catalysts
Organocatalysis : The compound has been used for optical resolution in organic reactions. It acts as an organocatalyst, showing promise in the treatment of racemic mixtures to yield optically pure compounds (Tzeng et al., 2008).
Synthesis of Antibacterial Agents : The compound plays a role in the synthesis of antibacterial agents. For instance, its variants have shown activity against certain bacteria, indicating its potential in medicinal chemistry applications (Egawa et al., 1984).
Computational and Theoretical Studies
Theoretical Analysis : Computational studies, including DFT calculations, have been conducted to understand the molecular structure, electronic properties, and potential applications of the compound in various fields such as nonlinear optics (Devi et al., 2018).
Molecular Docking and Drug Development : The compound has been a subject of molecular docking studies, which is crucial in drug development. It provides insights into how the compound can interact with other molecules, potentially leading to the discovery of new drugs (Devi et al., 2018).
特性
IUPAC Name |
1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13-10(14)7-9(12(15)16)11(13)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKGDEDCXQCCSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508481 | |
| Record name | 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
CAS RN |
461045-28-3 | |
| Record name | 1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)









![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)

![3-Methylisothiazolo[5,4-b]pyridine](/img/structure/B1281500.png)